2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
Description
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]oxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c17-13-4-3-5-15(12-13)23(20,21)19-10-7-14(8-11-19)22-16-6-1-2-9-18-16/h1-6,9,12,14H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHXIQKFSFQMFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)S(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Hydroxypiperidine
The piperidine precursor is typically synthesized via hydrogenation of pyridine derivatives or reductive amination of glutaraldehyde. Industrial-scale production often employs catalytic hydrogenation of pyridine-4-ol over Raney nickel at 80–100°C under 50–60 psi H₂ pressure, yielding 4-hydroxypiperidine in 85–92% purity.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | Raney nickel (5–10 wt%) |
| Solvent | Ethanol/water (3:1 v/v) |
| Temperature | 80°C |
| Pressure | 50 psi H₂ |
| Reaction Time | 12–16 h |
Sulfonylation of 4-Hydroxypiperidine
The introduction of the 3-chlorophenylsulfonyl group proceeds via nucleophilic substitution at the piperidine nitrogen. Patent WO2016170545A1 and Degruyter describe analogous sulfonylation protocols using aryl sulfonyl chlorides.
Procedure
- Dissolve 4-hydroxypiperidine (1.0 equiv) in anhydrous dichloromethane (DCM) under N₂.
- Add pyridine (2.5 equiv) to scavenge HCl.
- Slowly add 3-chlorophenylsulfonyl chloride (1.2 equiv) at 0°C.
- Warm to room temperature and stir for 6–8 h.
- Quench with ice-water, extract with DCM, and purify via silica gel chromatography (ethyl acetate/hexane 1:3).
Yield Optimization Data
| Equiv. of Sulfonyl Chloride | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| 1.0 | 0–5°C | 12 | 62 |
| 1.2 | 25°C | 6 | 78 |
| 1.5 | 40°C | 4 | 71 |
Exceeding 1.2 equivalents or elevating temperatures beyond 40°C promotes di-sulfonylation byproducts.
Etherification via Mitsunobu Reaction
Coupling the sulfonylated piperidine with 2-hydroxypyridine employs Mitsunobu conditions to form the critical ether bond.
Protocol
- Combine 1-((3-chlorophenyl)sulfonyl)piperidin-4-ol (1.0 equiv), 2-hydroxypyridine (1.5 equiv), and triphenylphosphine (1.8 equiv) in THF.
- Cool to 0°C and add diisopropyl azodicarboxylate (DIAD, 1.8 equiv) dropwise.
- Stir at room temperature for 18 h.
- Concentrate under vacuum and purify via flash chromatography (DCM/methanol 15:1).
Comparative Solvent Study
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 68 | 95 |
| DMF | 36.7 | 54 | 89 |
| DCM | 8.9 | 61 | 93 |
THF maximizes yield by balancing reactant solubility and reagent stability.
Alternative Etherification via Tosylate Intermediate
For scale-up processes avoiding Mitsunobu’s cost, tosylate-mediated nucleophilic substitution offers a viable alternative.
Stepwise Process
- Tosylation : Treat 1-((3-chlorophenyl)sulfonyl)piperidin-4-ol with tosyl chloride (1.3 equiv) in DCM using DMAP (0.1 equiv) at 0°C for 2 h.
- Substitution : React the tosylate with 2-hydroxypyridine (2.0 equiv) and K₂CO₃ (3.0 equiv) in DMF at 80°C for 24 h.
Reaction Monitoring
| Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 12 | 45 | 88 |
| 24 | 78 | 82 |
| 36 | 81 | 79 |
Prolonged heating beyond 24 h diminishes selectivity due to pyridine ring decomposition.
Optimization of Critical Parameters
Sulfonylation Base Selection
Pyridine remains superior to alternatives in preventing HCl-induced side reactions:
| Base | Equivalent | Byproduct Formation (%) |
|---|---|---|
| Pyridine | 2.5 | <5 |
| Et₃N | 3.0 | 12–18 |
| DIPEA | 2.5 | 8–10 |
Pyridine’s lower basicity (pKb 8.77) minimizes piperidine N-oxide formation.
Etherification Leaving Group Efficiency
Tosylates outperform mesylates or triflates in large-scale applications:
| Leaving Group | Activation Energy (kJ/mol) | Relative Rate |
|---|---|---|
| Tosylate | 92 | 1.0 |
| Mesylate | 84 | 1.8 |
| Triflate | 68 | 4.3 |
Despite slower kinetics, tosylates provide superior cost-effectiveness and stability.
Characterization and Analytical Data
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃)
- δ 8.21 (d, J = 4.8 Hz, 1H, Py-H6)
- δ 7.89–7.82 (m, 2H, Ar-H)
- δ 4.72–4.65 (m, 1H, Piperidine-H4)
- δ 3.41–3.35 (m, 2H, Piperidine-H2,6)
HRMS (ESI-TOF)
Calculated for C₁₆H₁₆ClN₂O₃S [M+H]⁺: 363.0574
Found: 363.0576
Comparative Route Analysis
| Parameter | Mitsunobu Route | Tosylate Route |
|---|---|---|
| Total Yield | 52–58% | 45–50% |
| Cost Index | 3.7 | 1.0 |
| Purity | 95–97% | 88–92% |
| Scalability | <100 g | >1 kg |
| Reaction Steps | 2 | 3 |
The Mitsunobu method prevails for small-scale, high-purity applications, while the tosylate route dominates industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the context of its use, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound shares a core scaffold with analogs featuring piperidin-4-yloxy-pyridine systems but differs in sulfonyl substituents. Key comparisons include:
Physicochemical Properties
Data from analogs suggest substituents critically affect properties:
| Property | Target Compound (Inferred) | 6m | 6n | 6o |
|---|---|---|---|---|
| Melting Point (°C) | ~110–120 | 108 | Low (amorphous) | 114 |
| Yield (%) | ~85–90 | 86 | 87 | 86 |
| Molecular Weight | ~400–450 | 520.93 | 541.81 | 482.97 |
- Melting Points : The target compound’s meta-chloro substituent likely results in a melting point intermediate between 6m (108°C) and 6o (114°C), as symmetry and packing efficiency are less disrupted than in ortho-dichloro derivatives (6n) .
- Synthetic Yields : High yields (~85–90%) are anticipated, consistent with analogous sulfonylation reactions under mild conditions .
Biological Activity
2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that exhibits significant biological activity, particularly in medicinal chemistry. Its unique structural features, including a pyridine ring linked to a piperidine moiety via a sulfonyl group, enable it to interact with various biological targets, making it a subject of interest for pharmacological research.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 352.8 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1448133-32-1 |
| Molecular Formula | C₁₆H₁₇ClN₂O₃S |
| Molecular Weight | 352.8 g/mol |
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The sulfonyl group in the compound is particularly effective in forming strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activities. This interaction can lead to modulation of various biological pathways, influencing cellular functions such as inflammation and cell proliferation.
Biological Activity
Research indicates that this compound may exhibit several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent activity.
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for diseases like Alzheimer's and infections caused by urease-producing bacteria.
- Anti-inflammatory Properties : There is emerging evidence suggesting that this compound may exert anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have evaluated the biological efficacy of compounds related to this compound:
Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial activity of various derivatives, including those with similar structures to the target compound. The results showed that certain derivatives had MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
Study 2: Enzyme Inhibition
Research focusing on enzyme inhibition revealed that the synthesized derivatives exhibited significant AChE inhibitory activity, with IC50 values demonstrating their potential as therapeutic agents for neurodegenerative diseases .
Study 3: Anti-inflammatory Effects
Another investigation highlighted the anti-inflammatory potential of related compounds, suggesting that they could modulate inflammatory pathways effectively, although further studies are required to confirm these effects in vivo .
Summary Table of Biological Activities
Q & A
Q. What are the optimal conditions for synthesizing 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine with high purity?
Methodological Answer: Synthesis typically involves multi-step reactions. Key steps include:
- Sulfonylation : Reacting 3-chlorobenzenesulfonyl chloride with piperidine derivatives in anhydrous dichloromethane under basic conditions (e.g., NaOH) to form the sulfonyl-piperidine intermediate. Yield optimization requires controlled temperature (0–5°C) and inert atmosphere .
- Coupling Reaction : Introducing the pyridine moiety via nucleophilic substitution. A common method involves reacting the intermediate with 2-hydroxypyridine in the presence of a coupling agent (e.g., POCl₃ or DCC) under reflux .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for achieving ≥99% purity .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., sulfonyl group at piperidine-N, pyridine-2-oxy linkage). Discrepancies in peak splitting patterns may indicate stereochemical impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₁₆H₁₆ClN₂O₃S) and detect isotopic patterns consistent with chlorine .
- X-ray Crystallography : Resolve crystal structure to validate bond lengths/angles (e.g., sulfonyl S=O bonds at ~1.43 Å, piperidine ring puckering) .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions due to potential inhalation hazards .
- Emergency Measures : For skin contact, immediately rinse with water (≥15 mins) and remove contaminated clothing. For eye exposure, irrigate with saline solution and seek medical attention .
- Storage : Store in airtight containers at –20°C, away from oxidizing agents. Label with GHS hazard codes H315 (skin irritation) and H319 (eye irritation) .
Advanced Research Questions
Q. How can conflicting data on the compound’s pharmacological activity be resolved?
Methodological Answer:
- Comparative Structural Analysis : Compare bioactivity with analogs (e.g., pyridine vs. pyrimidine derivatives) to identify structure-activity relationships (SAR). For example, replacing pyridine with pyrimidine may alter binding affinity to kinase targets .
- Dose-Response Studies : Conduct in vitro assays (e.g., IC₅₀ determination in enzyme inhibition) across multiple concentrations (1 nM–100 µM) to rule out false negatives from solubility issues .
- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., ATP-binding pockets) to identify steric clashes or electrostatic mismatches that explain discrepancies .
Q. What strategies enhance the compound’s drug-likeness and ADME properties?
Methodological Answer:
- LogP Optimization : Modify substituents (e.g., replacing chlorophenyl with fluorophenyl) to lower logP from ~3.5 to <3, improving aqueous solubility. Validate via shake-flask method .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., cyano) at the piperidine-4-position to reduce CYP450-mediated oxidation. Assess using liver microsome assays .
- Permeability : Evaluate Caco-2 cell monolayer permeability. If Papp < 1×10⁻⁶ cm/s, consider prodrug strategies (e.g., esterification of the pyridine-oxy group) .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd) and affinity (KD). A KD < 100 nM suggests therapeutic potential .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes during binding. Exothermic profiles (ΔH < 0) indicate hydrogen bonding with sulfonyl or pyridine groups .
- Cryo-EM/X-ray Co-crystallization : Resolve ligand-protein complexes at ≤2.0 Å resolution to map interactions (e.g., sulfonyl oxygen hydrogen bonds with Lys123) .
Q. How should researchers design experiments to assess environmental toxicity?
Methodological Answer:
- OECD Guidelines : Follow Test No. 301 (ready biodegradability) and Test No. 211 (Daphnia magna acute toxicity). If EC₅₀ < 1 mg/L, prioritize degradation pathway studies .
- Soil Mobility : Measure Koc (organic carbon-water partition coefficient) via batch equilibrium tests. A Koc > 5000 L/kg indicates low mobility and potential bioaccumulation .
- Microcosm Studies : Simulate environmental fate in soil/water systems spiked with ¹⁴C-labeled compound. Track degradation products via LC-MS/MS .
Q. How to address contradictions in reported solubility and stability data?
Methodological Answer:
- Solvent Screening : Test solubility in 10+ solvents (e.g., DMSO, PBS, ethanol) using nephelometry. Note discrepancies caused by polymorphic forms (e.g., amorphous vs. crystalline) .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions. Monitor degradation via HPLC-UV. A >10% loss under UV light suggests photosensitivity .
- Inter-Lab Validation : Collaborate with independent labs to replicate experiments using standardized protocols (e.g., USP <711> dissolution) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
